molecular formula C22H27N3O4 B3018183 N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946312-20-5

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B3018183
CAS RN: 946312-20-5
M. Wt: 397.475
InChI Key: ZBULCDPUSIVNKY-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism and Sleep Regulation

Research has shown that compounds similar to N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide play a role in sleep-wake regulation. Specifically, the blockade of orexin-1 receptors has been studied to understand its impact on sleep. Studies using selective antagonists have indicated that such blockades can initiate and prolong sleep, impacting both nonrapid eye movement and rapid eye movement sleep times (Dugovic et al., 2009).

Anticancer Activities

Compounds with structural similarities to N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have been evaluated for their potential as anticancer agents. For instance, α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown promising antitumor activities against various cancer cell lines, including lung adenocarcinoma, cervical carcinoma, and breast cancer cells (Fang et al., 2016). Additionally, another study identified certain isoquinoline derivatives as potent topoisomerase I-targeting agents, demonstrating significant cytotoxic activity (Ruchelman et al., 2004).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of compounds related to N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have been extensively studied. For example, novel derivatives have been synthesized, providing insights into the reactivity and potential applications of such compounds in various fields, including medicinal chemistry and materials science (Aghekyan et al., 2009).

Pharmacokinetics and Metabolism

Studies have also focused on the pharmacokinetics and metabolism of related compounds. For example, HM-30181, a P-glycoprotein inhibitor structurally similar to N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, was studied to identify its metabolic pathway in rats, revealing insights into its metabolism and potential interactions (Paek et al., 2006).

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-25-12-4-5-16-13-15(6-8-18(16)25)10-11-23-21(26)22(27)24-17-7-9-19(28-2)20(14-17)29-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBULCDPUSIVNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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